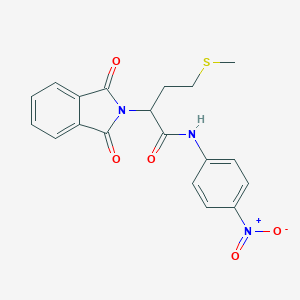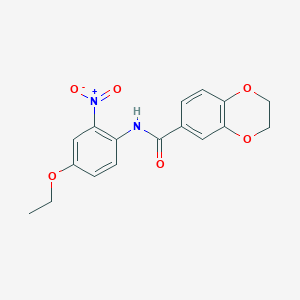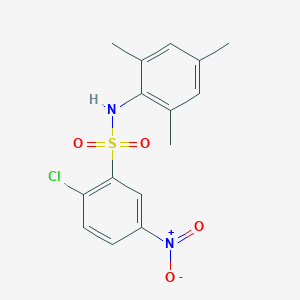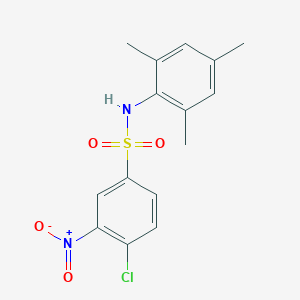![molecular formula C16H13BrN4O5S B410703 N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-phenoxy group, an acetyl-hydrazinocarbothioyl moiety, and a nitro-benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Bromo-phenoxyacetic acid: This can be achieved by reacting 4-bromo-phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromo-phenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromo-phenoxy)-acetyl chloride.
Hydrazinocarbothioylation: The acetyl chloride is reacted with thiosemicarbazide to form the hydrazinocarbothioyl intermediate.
Coupling with 2-nitro-benzamide: Finally, the hydrazinocarbothioyl intermediate is coupled with 2-nitro-benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy and acetyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-phenoxyacetic acid: Shares the bromo-phenoxy group but lacks the acetyl-hydrazinocarbothioyl and nitro-benzamide moieties.
2-Nitro-benzamide: Contains the nitro-benzamide group but lacks the bromo-phenoxy and acetyl-hydrazinocarbothioyl moieties.
Uniqueness
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H13BrN4O5S |
|---|---|
Poids moléculaire |
453.3g/mol |
Nom IUPAC |
N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13BrN4O5S/c17-10-5-7-11(8-6-10)26-9-14(22)19-20-16(27)18-15(23)12-3-1-2-4-13(12)21(24)25/h1-8H,9H2,(H,19,22)(H2,18,20,23,27) |
Clé InChI |
LIAPRXRFGAXEKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-hydroxyiminomethyl]phenyl] 3-methylbenzoate](/img/structure/B410620.png)

![Methyl 3-[(4-cyanoanilino)carbonyl]-5-nitrobenzoate](/img/structure/B410628.png)
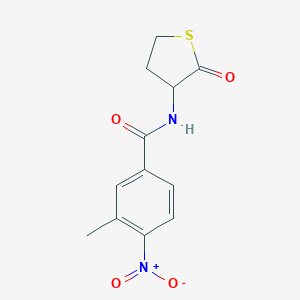
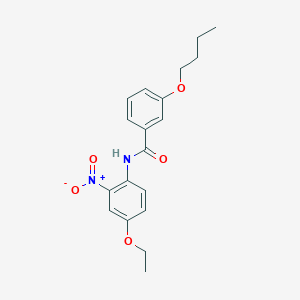
![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)
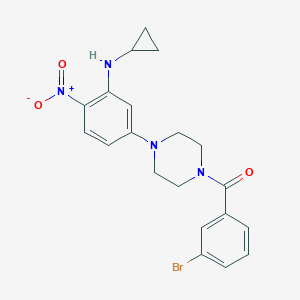
![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)
